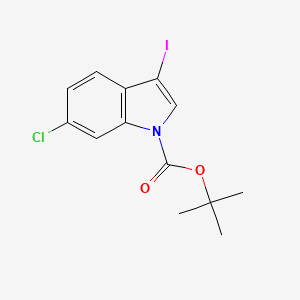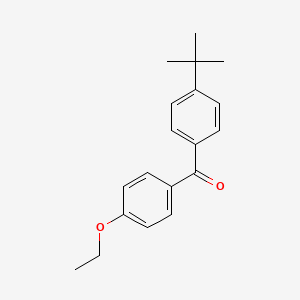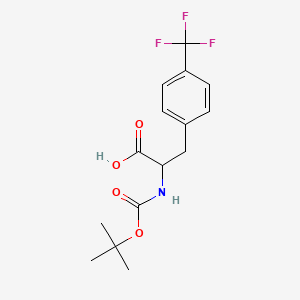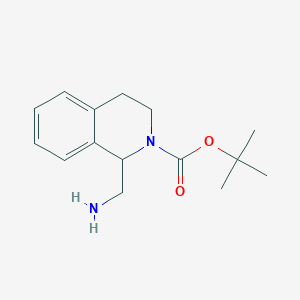
(3,4,5-Trichlorophenyl)methanol
Vue d'ensemble
Description
(3,4,5-Trichlorophenyl)methanol is an organic compound with the molecular formula C7H5Cl3O and a molecular weight of 211.47 g/mol . . This compound is notable for its three chlorine atoms attached to the benzene ring, which significantly influences its chemical properties and reactivity.
Mécanisme D'action
Target of Action
It’s known that this compound belongs to the class of organic compounds known as phenols and derivatives . Phenolic compounds are often involved in a wide range of biological activities, including interactions with proteins and enzymes.
Mode of Action
Phenolic compounds, in general, can interact with biological targets through hydrogen bonding, hydrophobic interactions, and π-π stacking . These interactions can lead to changes in the conformation or activity of the target molecules.
Biochemical Pathways
Phenolic compounds are known to influence various biochemical pathways, including those involved in oxidative stress, inflammation, and cell signaling .
Result of Action
Phenolic compounds can exert antioxidant, anti-inflammatory, and anticancer effects, among others .
Action Environment
The action, efficacy, and stability of (3,4,5-Trichlorophenyl)methanol can be influenced by various environmental factors . These may include pH, temperature, presence of other substances, and specific conditions within the biological environment.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: (3,4,5-Trichlorophenyl)methanol can be synthesized through various methods. One common approach involves the Grignard reaction, where 3,4,5-trichlorobenzaldehyde reacts with a Grignard reagent such as methylmagnesium bromide, followed by hydrolysis to yield the desired product . The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reagent concentrations.
Industrial Production Methods: Industrial production of this compound often involves large-scale Grignard reactions or other organometallic methods. The process requires stringent quality control to ensure high purity and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: (3,4,5-Trichlorophenyl)methanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form (3,4,5-Trichlorophenyl)formaldehyde or (3,4,5-Trichlorophenyl)formic acid under specific conditions.
Reduction: The compound can be reduced to (3,4,5-Trichlorophenyl)methane using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) is a typical reducing agent used for this compound.
Substitution: Reagents like thionyl chloride (SOCl2) can be used to replace the hydroxyl group with a chlorine atom.
Major Products Formed:
Oxidation: (3,4,5-Trichlorophenyl)formaldehyde, (3,4,5-Trichlorophenyl)formic acid.
Reduction: (3,4,5-Trichlorophenyl)methane.
Substitution: (3,4,5-Trichlorophenyl)chloride.
Applications De Recherche Scientifique
(3,4,5-Trichlorophenyl)methanol has diverse applications in scientific research:
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Comparaison Avec Des Composés Similaires
(3,4,5-Trichlorophenol): Similar in structure but lacks the methanol group.
(2,4,6-Trichlorophenol): Another chlorinated phenol with different chlorine atom positions.
(3,4,5-Trifluorophenyl)methanol: Similar structure but with fluorine atoms instead of chlorine.
Uniqueness: (3,4,5-Trichlorophenyl)methanol is unique due to its specific arrangement of chlorine atoms, which imparts distinct chemical and biological properties.
Propriétés
IUPAC Name |
(3,4,5-trichlorophenyl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl3O/c8-5-1-4(3-11)2-6(9)7(5)10/h1-2,11H,3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZKGTRUEBFRMNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)Cl)Cl)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60633954 | |
| Record name | (3,4,5-Trichlorophenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60633954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7520-67-4 | |
| Record name | (3,4,5-Trichlorophenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60633954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![tert-butyl (1S,6R)-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B3024264.png)



![1-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-1H-pyrazole](/img/structure/B3024270.png)
![Tert-butyl (3AS,6AS)-hexahydropyrrolo[3,4-B]pyrrole-1(2H)-carboxylate](/img/structure/B3024271.png)
![(R)-tert-Butyl 3-oxotetrahydro-1H-oxazolo[3,4-a]pyrazine-7(3H)-carboxylate](/img/structure/B3024272.png)

